6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid
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Overview
Description
6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a phenoxy group and a carboxylic acid group
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of 6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine alcohols or aldehydes.
Scientific Research Applications
6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(propan-2-yl)phenoxyacetic acid
- 4-(propan-2-yl)phenoxypropionic acid
- 6-(4-methylphenoxy)pyridine-3-carboxylic acid
Uniqueness
6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid is unique due to the presence of both a pyridine ring and a phenoxy group, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Biological Activity
6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid is an organic compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a phenoxy group and a carboxylic acid group. Its molecular formula is C16H17NO3, with a molecular weight of 271.31 g/mol. The presence of these functional groups suggests potential interactions with biological targets through various mechanisms, including hydrogen bonding and hydrophobic effects.
This compound is believed to exert its biological effects through several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens. The exact mechanism remains to be elucidated but may involve disruption of microbial cell membranes or interference with metabolic pathways .
- Anti-inflammatory Effects : Research suggests that this compound could modulate inflammatory responses, possibly by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways. This could position it as a candidate for treating inflammatory diseases .
Pharmacokinetics
Currently, detailed pharmacokinetic data regarding the bioavailability, half-life, metabolism, and excretion of this compound is limited. Understanding these parameters is crucial for assessing the therapeutic potential and safety profile of the compound in clinical applications.
Antimicrobial Activity
A study highlighted the synthesis and evaluation of various pyridine derivatives, including this compound. The results indicated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting effectiveness comparable to established antibiotics .
Anti-inflammatory Studies
In a model assessing the anti-inflammatory properties of related compounds, it was found that derivatives similar to this compound significantly reduced inflammation markers in vitro. These findings support further investigation into its potential as an anti-inflammatory agent .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that this compound inhibited the proliferation of certain cancer cell lines, suggesting potential anticancer properties. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Animal Models : Animal studies have shown that administration of this compound can lead to reduced inflammation in models of colitis. This suggests its potential utility in treating inflammatory bowel diseases .
Data Summary Table
Properties
IUPAC Name |
6-(4-propan-2-ylphenoxy)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10(2)11-3-6-13(7-4-11)19-14-8-5-12(9-16-14)15(17)18/h3-10H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQVIBRGTHJGCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.